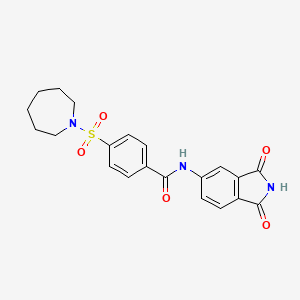
4-(azepan-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(azepan-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(azepan-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is C21H21N3O5S and it has a molecular weight of approximately 427.48 g/mol. This compound is primarily studied for its potential therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Sulfonamide group : Known for its role in antibacterial activity.
- Dioxoisoindole moiety : Associated with various biological effects, including anti-cancer properties.
- Azepane ring : A seven-membered nitrogen-containing ring that may influence pharmacokinetics and receptor interactions.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal activity.
- Cell Cycle Arrest : Studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Biological Activity Data
Recent studies have reported on the biological activities of this compound, highlighting its potential as an anti-cancer agent and neuroprotective drug.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Efficacy :
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent. -
Neuroprotection :
Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The results demonstrated that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates, indicating its potential for treating neurodegenerative diseases. -
Anti-inflammatory Activity :
Research conducted on inflammatory models showed that the compound significantly reduced levels of TNF-alpha and IL-6, key cytokines involved in inflammation. This suggests that it may be useful in treating conditions characterized by chronic inflammation.
Eigenschaften
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c25-19(22-15-7-10-17-18(13-15)21(27)23-20(17)26)14-5-8-16(9-6-14)30(28,29)24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12H2,(H,22,25)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDKDJJUXIGVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














